6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)-
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Overview
Description
6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- is a compound belonging to the benzothiazole family, which is known for its significant pharmaceutical and biological activities.
Preparation Methods
The synthesis of 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with isopropylamine and sulfur dioxide under controlled conditions . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance yield .
Chemical Reactions Analysis
6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted benzothiazoles.
Common reagents and conditions used in these reactions include H₂O₂ for oxidation, NaBH₄ for reduction, and halides for substitution. The major products formed from these reactions are sulfonic acids, amines, and substituted benzothiazoles .
Scientific Research Applications
6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It shows promise in the development of anti-cancer, anti-bacterial, and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- involves its interaction with molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can reduce intraocular pressure, making it useful in the treatment of glaucoma . The pathways involved include the suppression of aqueous humor formation in the eye .
Comparison with Similar Compounds
Similar compounds to 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- include:
6-Ethoxy-2-benzothiazolesulfonamide: Known for its use as a carbonic anhydrase inhibitor with applications in ocular pharmacology.
2-Aminobenzothiazole: A versatile scaffold used in the synthesis of various heterocyclic compounds with significant pharmacological activities.
The uniqueness of 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-amino-N-propan-2-yl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-6(2)13-17(14,15)7-3-4-8-9(5-7)16-10(11)12-8/h3-6,13H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRJDHTRABGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406081 |
Source
|
Record name | 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62323-07-3 |
Source
|
Record name | 6-Benzothiazolesulfonamide, 2-amino-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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